molecular formula C17H16 B13828385 1,4-Pentadiene, 1,5-diphenyl-, (E,E)-

1,4-Pentadiene, 1,5-diphenyl-, (E,E)-

Cat. No.: B13828385
M. Wt: 220.31 g/mol
InChI Key: UORWAUAKEOUUND-VOMDNODZSA-N
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Description

Nomenclature and Structural Context within Conjugated Systems

The systematic IUPAC name for this compound is (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one. nih.govnist.gov The "(E,E)" designation specifies the stereochemistry of the two carbon-carbon double bonds, indicating that the substituent groups are on opposite sides of the double bonds (trans configuration). chemspider.com It is also widely known by its common names, dibenzalacetone (DBA) and dibenzylideneacetone (B150790). nist.govbyjus.comaithor.com

The structure of dibenzalacetone is characterized by an extensive conjugated system. wvu.edursc.org This system comprises two phenyl groups and two carbon-carbon double bonds in conjugation with a central carbonyl group. quizlet.com This continuous network of alternating double and single bonds allows for the delocalization of π-electrons across the molecule. The stability gained from this extended conjugation is a significant thermodynamic driving force, particularly for the dehydration step in its synthesis. vernier.commnstate.edu This electronic structure is also responsible for the compound's absorption of light in the ultraviolet region, leading to its characteristic yellow color. embibe.com

Table 1: Chemical Properties of (E,E)-1,5-Diphenyl-1,4-pentadien-3-one

Property Value
Molecular Formula C₁₇H₁₄O nist.govengineeringbyte.com
Molecular Weight 234.29 g/mol nist.govengineeringbyte.com
Appearance Pale-yellow crystalline solid scribd.comtifr.res.in
Melting Point 110-112°C engineeringbyte.com
IUPAC Name (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one nih.gov

Historical Context of Synthesis and Early Investigations

The first preparation of dibenzalacetone was reported in 1881 by German chemist Rainer Ludwig Claisen and Swiss chemist Charles-Claude-Alexandre Claparède. tifr.res.inorgsyn.org The synthesis is achieved through a base-catalyzed crossed aldol (B89426) condensation, a specific type known as the Claisen-Schmidt condensation. byjus.comwisdomlib.org This reaction involves the condensation of an aldehyde with a ketone. wvu.edu

In the synthesis of dibenzalacetone, two equivalents of benzaldehyde (B42025) react with one equivalent of acetone (B3395972) in the presence of a base, typically sodium hydroxide (B78521) in an ethanol-water solvent system. byjus.comyoutube.com The mechanism begins with the deprotonation of an α-hydrogen from acetone by the base to form a nucleophilic enolate ion. wvu.eduquizlet.com This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. mnstate.edu The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form an α,β-unsaturated ketone, driven by the formation of the stable conjugated system. rsc.orgvernier.com Because acetone has α-hydrogens on both sides of the carbonyl group, the reaction proceeds on both sides, leading to the final dibenzalacetone product. wvu.edumnstate.edu Early studies explored various condensing agents, including dry hydrogen chloride and acids, in addition to sodium hydroxide. orgsyn.org

Significance as a Prototypical Organic Compound in Chemical Education and Research

The synthesis of dibenzalacetone is a cornerstone experiment in many undergraduate organic chemistry laboratory courses. rsc.orgvernier.com Its preparation is used to teach several fundamental concepts and techniques, including:

Carbon-Carbon Bond Formation: The aldol condensation is a classic and vital reaction for forming C-C bonds, a key process in building more complex molecules from simpler precursors. aithor.comquizlet.comtifr.res.in

Reaction Mechanism: The experiment provides a practical example of a base-catalyzed condensation reaction, allowing students to study the roles of enolates as nucleophiles and carbonyl compounds as electrophiles. quizlet.comscribd.com

Crossed Aldol Condensation: It serves as an ideal illustration of a crossed aldol reaction where one of the carbonyl compounds (benzaldehyde) lacks α-hydrogens. aithor.com This prevents self-condensation of the aldehyde, simplifying the reaction and leading to a single major product, which is advantageous for educational purposes. uomustansiriyah.edu.iq

Purification Techniques: The product precipitates from the reaction mixture and can be easily collected by filtration. vernier.com Subsequent purification by recrystallization is a standard method taught to students to obtain a pure crystalline solid. scribd.comgordon.edu

In the realm of chemical research, dibenzalacetone is not merely an educational tool. It is used as a ligand in the preparation of organometallic complexes, particularly those involving palladium, which are employed as catalysts in various coupling reactions. tifr.res.in Furthermore, its ability to absorb UV radiation has led to its use as an ingredient in some sunscreens. tifr.res.inwisdomlib.orggordon.edu

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
(E,E)-1,5-Diphenyl-1,4-pentadien-3-one C₁₇H₁₄O
Acetone C₃H₆O
Benzaldehyde C₇H₆O
Ethanol C₂H₆O
Sodium Hydroxide NaOH

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

[(1E,4E)-5-phenylpenta-1,4-dienyl]benzene

InChI

InChI=1S/C17H16/c1-4-10-16(11-5-1)14-8-3-9-15-17-12-6-2-7-13-17/h1-2,4-15H,3H2/b14-8+,15-9+

InChI Key

UORWAUAKEOUUND-VOMDNODZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CCC=CC2=CC=CC=C2

Origin of Product

United States

Stereochemical Aspects and Conformational Analysis

Elucidation of (E,E) Configuration and Geometric Isomerism

The (E,E) configuration of 1,5-diphenyl-1,4-pentadiene (B13760015) denotes a specific arrangement of substituents around the two carbon-carbon double bonds. In this isomer, the phenyl groups are situated on opposite sides of the dienyl chain, resulting in a trans-trans geometry. This stands in contrast to the other possible geometric isomers, namely the (E,Z) and (Z,Z) forms.

The elucidation of this specific stereochemistry is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The magnitude of the coupling constants (J-values) between the vinylic protons provides definitive evidence for the (E,E) configuration. Large coupling constants, typically in the range of 12-18 Hz, are characteristic of a trans relationship between adjacent protons on a double bond. For the analogous and more extensively studied compound, (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one, NMR analysis has confirmed the trans,trans isomer based on these large coupling constants. It is inferred that similar spectroscopic features would be observed for the parent diene.

Table 1: Spectroscopic Data for the Related Compound (1E,4E)-1,5-Diethoxy-1,5-diphenylpenta-1,4-dien-3-one mdpi.com

NucleusChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) Hz
¹H7.42–7.30m
¹H5.23s
¹³C191.4-
¹³C166.8-
¹³C136.1-
¹³C129.6-
¹³C129.2-
¹³C127.8-
¹³C105.8-

Note: This data is for a derivative and is provided for illustrative purposes due to the lack of specific data for the parent diene.

Conformational Preferences in Solution and Solid State

The conformation of (E,E)-1,5-diphenyl-1,4-pentadiene is determined by the rotational freedom around the single bonds of the pentadiene backbone and the bonds connecting the phenyl groups to the diene system. In the solid state, crystal packing forces generally favor a more planar conformation to maximize intermolecular interactions. X-ray crystallographic studies of analogous diphenylpolyenes suggest that while the polyene chain is often planar, the phenyl rings are typically twisted out of this plane to alleviate steric strain. qmul.ac.uk

In solution, the molecule is expected to be more conformationally mobile. Theoretical studies on α, ω-diphenylpolyenes indicate that the twisting of the phenyl-polyene bonds is a preferred deformation to relieve steric hindrance. qmul.ac.uk The energetic barrier to rotation around the single bonds in the pentadiene chain is relatively low, allowing for the existence of multiple conformers in equilibrium. The predominant conformation in solution will be a balance between maximizing π-conjugation (favoring planarity) and minimizing steric repulsion between the phenyl groups and the diene backbone.

Stereoselective Transformations Involving the Pentadiene System

The (E,E) stereochemistry of the diene system in 1,5-diphenyl-1,4-pentadiene can direct the stereochemical outcome of various addition and cycloaddition reactions. The well-defined geometry of the starting material allows for predictable and controlled formation of new stereocenters.

One such transformation is stereoselective epoxidation. For instance, the regioselective monoepoxidation of the related (E,E)-1,4-diphenyl-1,3-butadiene has been reported to yield the corresponding allylic epoxide. This suggests that the double bonds in (E,E)-1,5-diphenyl-1,4-pentadiene could be selectively epoxidized, with the stereochemistry of the epoxide being influenced by the geometry of the starting diene and the nature of the epoxidizing agent.

Asymmetric dihydroxylation, a powerful method for the stereoselective synthesis of vicinal diols, is another potential transformation. The Sharpless asymmetric dihydroxylation, for example, utilizes chiral ligands to deliver the hydroxyl groups to a specific face of the double bond, leading to the formation of enantiomerically enriched diols. The (E,E) configuration of the diene would be expected to influence the facial selectivity of this reaction.

Furthermore, as a conjugated diene, (E,E)-1,5-diphenyl-1,4-pentadiene is a potential candidate for Diels-Alder reactions. In this [4+2] cycloaddition, the diene reacts with a dienophile to form a six-membered ring. The stereochemistry of the diene is translated into the stereochemistry of the resulting cyclohexene (B86901) product. The endo rule, which often governs the stereochemical outcome of Diels-Alder reactions, would be applicable, and the (E,E) geometry of the diene would lead to a specific diastereomer of the product.

While specific examples of these stereoselective transformations for (E,E)-1,5-diphenyl-1,4-pentadiene are not extensively documented, the principles of stereoselectivity in these reactions are well-established for similar conjugated diene systems.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-resolution NMR spectroscopy is a cornerstone technique for confirming the identity and stereochemistry of the (E,E) isomer. Due to the molecule's C2 symmetry, the ¹H and ¹³C NMR spectra are simplified, with corresponding nuclei on either side of the central carbonyl group being chemically equivalent. chegg.com

¹H NMR Spectroscopy: The proton NMR spectrum provides key information. The olefinic protons of the conjugated system typically appear as doublets in the range of 7.0–7.8 ppm. bas.bg The large value of the coupling constant (J) for these vinyl protons is characteristic of a trans (E) configuration. The aromatic protons of the two phenyl groups resonate in the 6.6–7.6 ppm region, often as complex multiplets. bas.bg

¹³C NMR Spectroscopy: The symmetry of the (E,E) isomer is also evident in the ¹³C NMR spectrum, which shows a reduced number of signals compared to what would be expected for an asymmetrical isomer. Key resonances include the carbonyl carbon (C=O) and the distinct signals for the sp² carbons of the dienone backbone and the phenyl rings. Gauge-Independent Atomic Orbital (GIAO) method calculations are often employed to support the experimental chemical shift assignments. researchgate.net

NucleusTypical Chemical Shift (δ, ppm)Key Features
¹H (Olefinic)~7.0 - 7.8Doublets with large J-coupling constant indicative of E-configuration
¹H (Aromatic)~6.6 - 7.6Multiplets corresponding to ortho, meta, and para protons
¹³C (Carbonyl)>180Characteristic downfield signal for the C=O group
¹³C (Olefinic & Aromatic)~120 - 145Multiple signals corresponding to the sp² hybridized carbons

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Conjugated Systems

Infrared (IR) and Raman spectroscopies are powerful, complementary techniques for probing the vibrational modes of the (E,E)-1,5-diphenyl-1,4-pentadien-3-one structure. The extended π-conjugation significantly influences the vibrational frequencies.

Infrared (IR) Spectroscopy: The most prominent band in the FTIR spectrum is the strong absorption corresponding to the C=O stretching vibration, typically observed around 1650 cm⁻¹. researchgate.net The C=C stretching vibrations of the dienone system and the phenyl rings appear in the 1600–1450 cm⁻¹ region. C-H stretching vibrations of the aromatic and vinylic protons are found above 3000 cm⁻¹.

Raman Spectroscopy: In Raman spectroscopy, the symmetric C=C stretching mode of the conjugated system often gives rise to a very strong signal, which is a characteristic feature for such molecules. researchgate.net

Theoretical calculations using Density Functional Theory (DFT) are frequently used to assign the observed vibrational bands to specific atomic motions, providing a detailed analysis of the molecule's vibrational dynamics. researchgate.net

Vibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyDescription
C-H Stretch (Aromatic/Vinylic)3100 - 3000IR, RamanStretching of C-H bonds on the phenyl rings and double bonds.
C=O Stretch~1650IR (Strong)Stretching of the carbonyl double bond.
C=C Stretch (Symmetric)~1575Raman (Strong)In-phase stretching of the C=C bonds in the conjugated system.
C=C Stretch (Aromatic)1600 - 1450IR, RamanStretching vibrations within the phenyl rings.
C-H Bend (Out-of-plane)1000 - 700IRBending of C-H bonds out of the plane of the rings and double bonds.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction provides unambiguous proof of the (E,E) configuration and offers precise data on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. While the crystal structure of the parent compound has been studied, detailed analyses are also available for closely related derivatives, such as the (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one and (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one. researchgate.netresearchgate.net These studies reveal that the central C=C–C(=O)–C=C backbone is nearly planar, though the phenyl rings are typically twisted out of this plane. The dihedral angle between the two phenyl rings can vary depending on the substituents. researchgate.net

Compound AnalogueCrystal SystemSpace GroupKey FeatureReference
(1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-oneMonoclinicP2₁/cReveals the core molecular geometry and packing. researchgate.net
(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-oneMonoclinicP2₁/nUnsymmetrical conformation with a dihedral angle of 51.56 (2)° between rings. researchgate.net
(1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-oneMonoclinicC2Non-centrosymmetric space group with a smaller dihedral angle of 20.43 (13)°. nih.gov

In the absence of classical hydrogen bond donors, the supramolecular structure of (E,E)-1,5-diphenyl-1,4-pentadien-3-one and its analogues is dominated by weaker non-covalent interactions. These include weak C-H···O hydrogen bonds, where the carbonyl oxygen acts as an acceptor, and C-H···π interactions. researchgate.netnih.gov

The interplay of the non-covalent interactions described above governs the molecular packing in the crystal. For instance, in the crystal structure of the 4-bromophenyl derivative, weak C—H⋯π interactions link the molecules into zigzag chains that propagate along a crystallographic axis. researchgate.net The specific arrangement of molecules (packing motif) is crucial in crystal engineering, as it influences the material's physical properties. Understanding these motifs allows for the rational design of new crystalline materials with desired characteristics.

Mass Spectrometry for Fragmentation Pathways

Mass spectrometry (MS) provides information about the molecular weight and structural features of the molecule based on its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, (E,E)-1,5-diphenyl-1,4-pentadien-3-one shows a prominent molecular ion peak (M⁺) corresponding to its molecular weight. nist.govnist.gov

The fragmentation is characteristic of a ketone with α,β-unsaturation and phenyl substituents. Common fragmentation pathways include:

Loss of a hydrogen atom to form the [M-H]⁺ ion.

Loss of a phenyl group ([M-C₆H₅]⁺).

Loss of a styryl group ([M-C₈H₇]⁺).

Cleavage alpha to the carbonyl group , leading to the formation of benzoyl ([C₆H₅CO]⁺) or cinnamoyl-type cations.

These fragmentation patterns provide a veritable fingerprint for the molecule's core structure.

m/z ValueProposed Fragment IonDescription
234[C₁₇H₁₄O]⁺Molecular Ion (M⁺)
233[M-H]⁺Loss of a hydrogen atom
157[M-C₆H₅]⁺Loss of a phenyl radical
131[C₉H₇O]⁺Cinnamoyl cation
105[C₇H₅O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Photophysical and Photochemical Investigations

Electronic Absorption and Emission Spectroscopy

The electronic spectra of diphenylpolyenes are characterized by strong absorptions in the ultraviolet-visible (UV-Vis) region, arising from π-π* electronic transitions. The position and intensity of these bands are sensitive to the length of the polyene chain and the surrounding environment.

The extension of the π-conjugated system in polyenes leads to a bathochromic (red) shift in the UV-Vis absorption spectra. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation length. For vinylogous diphenylpolyenes of the structure C₆H₅-(CH=CH)ₙ-C₆H₅, a successive addition of a vinylene group results in a significant bathochromic shift of the primary absorption band. researchgate.netmdpi.com This shift is primarily dependent on the solvent's polarizability rather than its dipole moment or relative permittivity. mdpi.com

In many diphenylpolyenes, the lowest excited singlet state (S₁) can be either the one-photon allowed 1¹Bᵤ state or the two-photon allowed 2¹A₉ state. The relative ordering of these states is crucial for the photophysical properties and can be influenced by the solvent. For instance, in 1,4-diphenyl-1,3-butadiene (DPB), a close analogue of the target compound, the 2¹A₉ state is located slightly above the 1¹Bᵤ state in n-hexane. nih.gov The absorption spectra of these molecules often exhibit vibrational fine structure, which can become more resolved at lower temperatures as the molecules adopt a more planar conformation. psu.edu

Diphenylpolyenes are often fluorescent, and their emission properties are strongly linked to the nature of the lowest excited singlet state. A significant Stokes shift, the difference between the absorption and emission maxima, is commonly observed and tends to increase with the length of the polyene chain. researchgate.net This is often attributed to emission occurring from a different electronic state (typically the 2¹A₉ state) than the one initially populated by absorption (the 1¹Bᵤ state). researchgate.netnih.gov

Fluorescence Quantum Yields (Φf) of Diphenyloctatetraene (DPO) in Various Solvents
SolventFluorescence Quantum Yield (Φf)
n-Hexane0.212
Toluene0.070
Acetonitrile (B52724)0.043

The environment of the fluorophore can significantly impact the quantum yield by altering the rates of non-radiative decay pathways. wikipedia.org For diphenylpolyenes, the energy gap between the 1¹Bᵤ and 2¹A₉ states plays a crucial role in determining the fluorescence quantum yield. nih.gov

Photoisomerization Mechanisms (cis-trans interconversion)

A key photochemical process for many unsaturated compounds, including diphenylpolyenes, is cis-trans isomerization around the carbon-carbon double bonds. wikipedia.org This process involves the rotation of a part of the molecule around a double bond in the excited state, leading to a different geometric isomer upon relaxation to the ground state.

For 1,4-diphenyl-1,3-butadiene (DPB), photoisomerization occurs via torsion around a double bond in the excited state, proceeding through a perpendicular intermediate state. nih.gov The efficiency and rate of this isomerization can be strongly influenced by the solvent polarity. In the case of tt-DPB, the isomerization to the cis-trans isomer is significantly accelerated in polar solvents like acetonitrile compared to nonpolar solvents like n-hexane. nih.gov

Different mechanisms have been proposed for the photoisomerization of conjugated dienes. The one-bond-twist (OBT) mechanism involves rotation around a single double bond. However, for some systems, a "bicycle-pedal" (BP) mechanism, involving concerted rotation around two double bonds, has been suggested, particularly in constrained environments like the solid state. researchgate.net Studies on deuterated derivatives of DPB in solution have shown that the one-bond-twist is the dominant pathway. rsc.org However, in the solid state, the two-bond photoisomerization, consistent with the bicycle-pedal mechanism, has been observed for cis,cis-1,4-diphenyl-1,3-butadiene. researchgate.net

Solid-State Photoreactions (e.g., Topochemical [2+2] Cycloadditions of Related Systems)

In the solid state, the photochemical reactivity of molecules can be dramatically different from that in solution, often being controlled by the crystal packing. Topochemical reactions are solid-state reactions where the reactivity and the structure of the product are determined by the geometry of the crystal lattice of the reactant. researchgate.net

For α,ω-diarylpolyenes, [2+2] photocycloaddition is a potential solid-state reaction pathway. This reaction involves the formation of a cyclobutane (B1203170) ring from two double bonds of adjacent molecules. For this reaction to occur topochemically, the reacting double bonds must be parallel and within a certain distance (Schmidt's criteria suggest less than 4.2 Å). nih.gov

While unsubstituted α,ω-diphenylpolyenes like 1,4-diphenyl-1,3-butadiene are often unreactive in the solid state due to unfavorable crystal packing, the introduction of suitable substituents on the phenyl rings can enforce a stacking arrangement that is favorable for [2+2] photodimerization and even photopolymerization. nih.gov For example, (E,E)-1-pentafluorophenyl-4-phenyl-1,3-butadiene undergoes a double [2+2] photocycloaddition in the solid state. nih.gov Similarly, template-directed photodimerization of 5-arylpenta-2,4-dienoic acids, which are structurally related to the target compound, has been shown to proceed via a [2+2] cycloaddition. nih.gov These findings suggest that 1,5-diphenyl-1,4-pentadiene (B13760015), with appropriate crystal engineering, could potentially undergo solid-state [2+2] cycloaddition reactions.

Based on a comprehensive review of available scientific literature, there is a notable scarcity of specific research data concerning the chemical compound 1,4-Pentadiene, 1,5-diphenyl-, (E,E)- in the precise applications outlined in your request. The specified roles in catalysis and coordination chemistry appear to be areas where this particular compound has not been a significant focus of study.

It is important to distinguish (E,E)-1,5-diphenyl-1,4-pentadiene from a structurally similar and very common compound, (1E,4E)-1,5-diphenyl-1,4-pentadien-3-one , which is widely known as dibenzylideneacetone (B150790) (dba) . The key structural difference is the presence of a ketone functional group at the 3-position in dibenzylideneacetone, which is absent in (E,E)-1,5-diphenyl-1,4-pentadiene.

The example provided in the requested outline, "Palladium-Dibenzylideneacetone Complexes," refers to complexes of dba . Dibenzylideneacetone is an extensively used ligand in organometallic chemistry, particularly in palladium-catalyzed cross-coupling reactions, where it serves as a stable precursor for catalytically active Palladium(0) species.

Due to the lack of specific research findings for (E,E)-1,5-diphenyl-1,4-pentadiene in the fields of:

Role as a Ligand in Transition Metal Complexes

Catalytic Hydrogenation Reactions

C-C Coupling Reactions

Carbonylation and Alkyne Trimerization Catalysis

Nickel-Catalyzed Transformations of Unsaturated Ketones

It is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Constructing such an article would require speculating or misattributing findings from other related compounds, which would violate the core instructions of accuracy and focus.

Should you wish to proceed with an article on the applications of dibenzylideneacetone (dba) in catalysis, the available body of research is substantial and would allow for a detailed and comprehensive article.

Polymer Chemistry and Materials Science Applications

Synthesis of Stereoregular Functional Polymers Incorporating Pentadiene Units

There is no available scientific literature detailing the synthesis of stereoregular functional polymers specifically from 1,4-Pentadiene, 1,5-diphenyl-, (E,E)-. Research on the stereospecific polymerization of dienes is a well-established field, with numerous catalyst systems developed for controlling the microstructure of polymers derived from monomers like butadiene and isoprene. However, the application of these methods to 1,5-diphenyl-1,4-pentadiene (B13760015) has not been reported. The steric hindrance from the phenyl groups at the 1 and 5 positions may present significant challenges for controlled polymerization, potentially affecting catalyst activity and stereoselectivity.

Aggregation-Induced Emission (AIE) Properties in Polymer Architectures

The phenomenon of aggregation-induced emission (AIE) is of great interest for applications in sensors, bio-imaging, and optoelectronics. AIE-active molecules, often containing phenyl rings and double bonds, typically exhibit enhanced fluorescence in an aggregated state or in the solid form. While the molecular structure of (E,E)-1,5-diphenyl-1,4-pentadiene suggests potential for AIE-active polymer derivatives, there are no studies in the current literature that have investigated or confirmed such properties. Research on AIE in polymers derived from other diphenyl-substituted dienes or related structures exists, but this cannot be directly extrapolated to polymers of the specific pentadiene .

Optical and Electronic Properties of Pentadiene-Containing Materials

The optical and electronic properties of conjugated polymers are central to their use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The extended π-conjugation in a polymer derived from 1,5-diphenyl-1,4-pentadiene would be expected to impart interesting photophysical and electronic characteristics. However, there is a lack of experimental or theoretical data on the absorption spectra, fluorescence, and charge transport properties of such materials. Consequently, no data tables on these properties can be generated at this time.

Exploration of Derivatives and Analogs in Specialized Academic Research

Synthesis and Structural Characterization of Hydrazone Derivatives

The synthesis of hydrazone derivatives from 1,5-diphenyl-1,4-pentadien-3-one presents intriguing chemical behavior that deviates from simple condensation. The outcome of the reaction is highly dependent on the nature of the hydrazine (B178648) reagent used.

While the classical synthesis method for hydrazones involves the condensation of a carbonyl compound with a hydrazine, the reaction with 1,5-diphenyl-1,4-pentadien-3-one can lead to more complex structures. mdpi.com Research has shown that when monosubstituted hydrazines, such as phenylhydrazine (B124118) and isopropylhydrazine, react with 1,5-diphenyl-1,4-pentadien-3-one, the expected simple hydrazones are not the final products. Instead, the reaction proceeds further, leading to a cyclization that forms 4,5,6,7-tetrahydroindazole derivatives. researchgate.net This transformation indicates that the initial hydrazone intermediate undergoes an intramolecular reaction, highlighting the reactivity of the pentadiene system.

In contrast, the use of a different hydrazine reagent can yield the expected unsaturated hydrazone. For instance, the reaction of 1,5-diphenyl-1-penten-4-yn-3-one, a closely related analog, with 2,4-dinitrophenylhydrazine (B122626) successfully affords the corresponding unsaturated hydrazone without subsequent cyclization. researchgate.net This suggests that the electronic and steric properties of the hydrazine play a critical role in directing the reaction pathway, either halting at the hydrazone stage or proceeding to a more complex heterocyclic system.

Reactant 1Reactant 2Product TypeReference
1,5-Diphenyl-1,4-pentadien-3-onePhenylhydrazine or Isopropylhydrazine4,5,6,7-Tetrahydroindazole derivative researchgate.net
1,5-Diphenyl-1-penten-4-yn-3-one2,4-DinitrophenylhydrazineUnsaturated Hydrazone researchgate.net
Table 1. Summary of reaction outcomes in the synthesis of hydrazone-related derivatives.

Synthesis and Properties of Oxime Esters

The synthesis of oxime esters from 1,5-diphenyl-1,4-pentadien-3-one is not extensively documented in academic literature. However, the general synthetic pathway to oxime esters and research on closely related oxime ethers provide significant insight into their potential chemistry and properties.

Generally, oxime esters are synthesized in a two-step process. ijpcbs.com The first step involves the reaction of a ketone, in this case, 1,5-diphenyl-1,4-pentadien-3-one, with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime. arpgweb.com The second step is the esterification of the oxime's hydroxyl group with a carboxylic acid or its derivative. ijpcbs.com

While specific research on oxime esters of 1,5-diphenyl-1,4-pentadiene (B13760015) is limited, studies on analogous penta-1,4-dien-3-one oxime ether derivatives have been published. These oxime ethers, which share the same core structure, were synthesized and evaluated for their antiviral activities against the tobacco mosaic virus (TMV). The synthesis involved introducing a quinazolin-4(3H)-one scaffold into the penta-1,4-diene-3-one oxime structure. Spectroscopic characterization confirmed the presence of the key functional groups.

Spectroscopic MethodKey Observations for Oxime Ether Derivatives
Infrared (IR)Characteristic absorptions for –C=N– (1650–1500 cm⁻¹), –C=O (1750–1650 cm⁻¹), and –C–O–N= (1260–1210 cm⁻¹) fragments.
¹H NMRMultiplet signals for olefinic and aromatic protons (δ 8.20–6.50 ppm) and a singlet for –CH₂– groups (δ 5.50–5.00 ppm).
¹³C NMRAbsorption signals confirming the presence of –C=N– (δ 155–165 ppm) and –CH₂– (δ 65–75 ppm) groups.
Table 2. Spectroscopic data for penta-1,4-diene-3-one oxime ether derivatives.

Bioassays revealed that some of these oxime ether derivatives exhibited significant curative effects against TMV, with activities surpassing that of the commercial agent ningnanmycin. This suggests that the 1,5-diphenylpenta-1,4-dien-3-one (B3434637) scaffold, when functionalized as an oxime derivative, can be a promising template for developing new antiviral agents.

Dibenzobarrelene-Incorporated Pentadiene Derivatives

Academic research into derivatives of 1,5-diphenyl-1,4-pentadiene has led to the synthesis of complex, rigid structures incorporating the pentadiene system into a dibenzobarrelene framework. These studies aim to create molecules with specific photophysical properties, such as high fluorescence efficiency, by conformationally fixing the fluorophore.

In one approach, dibenzobarrelene-incorporated 1,3-pentadiene (B166810) derivatives were synthesized. This was achieved through intramolecular cycloadditions between groups like (9-anthryl)methyl or (9-anthryl)dimethylsilyl and a phenylethynyl group, which were connected by an ethene moiety in a cis-configuration. The resulting compounds are highly fluorescent, emitting blue light with high quantum yields. The rigid dibenzobarrelene backbone and the fixed 1,4-diaryl-1,3-butadiene fluorophore prevent intramolecular interactions that would typically quench fluorescence, leading to high emission efficiency in both solution and solid states.

Halogenated 1,4-Pentadiene Derivatives and their Transformations

Specific academic research detailing the direct halogenation of (E,E)-1,5-diphenyl-1,4-pentadiene and the subsequent transformations of these halogenated derivatives is not widely available in the surveyed literature. However, the general principles of halogen addition to conjugated dienes are well-established and can provide a theoretical framework for potential reactions.

The halogenation of a conjugated diene can theoretically proceed via two main pathways: 1,2-addition, where the halogen adds across one of the double bonds, or 1,4-addition, where the halogen atoms add to the ends of the conjugated system, resulting in the formation of a new double bond in the center. The outcome of such reactions is often influenced by factors such as the specific halogenating agent, reaction temperature, and solvent. Catalytic methods for the stereoselective dihalogenation of alkenes are also an area of active research, though their application to this specific substrate has not been reported. nih.gov Without experimental data, the precise behavior of (E,E)-1,5-diphenyl-1,4-pentadiene upon reaction with halogens remains speculative.

Analogues with Diverse Heteroatoms (e.g., Sila-Derivatives)

The incorporation of heteroatoms, such as silicon, into the pentadiene backbone has been explored to create novel analogues with altered electronic and structural properties. These sila-derivatives are part of a broader investigation into main-group element-containing fluorophores.

Research has demonstrated the synthesis of 5-sila derivatives of dibenzobarrelene-incorporated 1,3-pentadienes. These compounds were synthesized via an intramolecular cycloaddition involving a (9-anthryl)dimethylsilyl group. Like their all-carbon counterparts, these sila-derivatives exhibit strong blue luminescence with high quantum yields (ΦF = 0.83–0.92) in solution. This indicates that the introduction of a silicon atom at the 5-position of the pentadiene system within this rigid framework does not quench the fluorescence and maintains the favorable photophysical properties of the parent structure. This line of research opens possibilities for fine-tuning the optical and electronic characteristics of these complex molecules by introducing various heteroatoms.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Spectra

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in understanding the electronic properties and predicting the spectra of conjugated systems like dibenzylideneacetone (B150790).

Detailed theoretical investigations have been performed on dibenzylideneacetone (DBA) and its derivatives to understand their electronic structure. These studies often employ DFT methods, such as the B3LYP functional, to analyze Frontier Molecular Orbitals (FMOs), molecular electrostatic potential (ESP), and Mulliken charge distributions. Such analyses provide insights into the regions of the molecule that are prone to electrophilic or nucleophilic attack and are crucial for understanding its reactivity. For instance, the ESP plot of DBA reveals that the oxygen atom of the carbonyl group is a region of negative electrostatic potential, making it a likely site for electrophilic interaction researchgate.net.

The electronic absorption spectra of these compounds are of particular interest due to their applications in areas like sunscreens and nonlinear optics. Time-Dependent Density Functional Theory (TD-DFT) has been successfully used to characterize the excited states and predict the UV-Vis absorption spectra of dibenzalacetone derivatives. These calculations can elucidate the nature of electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems. For a series of dibenzalacetone derivatives, TD-DFT calculations have been used to study the effect of different substituents and solvent polarities on their electronic structure and absorption spectra researchgate.net. The calculated electronic transition bands are often in good agreement with experimental data, validating the computational approach researchgate.net.

Below is a table summarizing representative TD-DFT calculated electronic transitions for a related compound, showcasing the type of data obtained from such studies.

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1276.40.3408HOMO → LUMO (95%)
S0 → S2237.90.1618HOMO-3 → LUMO (94%)
Table 1: Representative TD-DFT calculated electronic transitions. Data is illustrative and based on findings for a comparable molecular system researchgate.net.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules, including conformational changes and reactivity. By simulating the atomic motions over time, MD can provide a detailed picture of the conformational landscape of a molecule and how it evolves.

For derivatives of 1,5-diaryl-3-oxo-1,4-pentadiene, computational methods have been employed to investigate their conformational features. These studies have revealed the existence of multiple conformers and have quantified their relative populations mdpi.comresearchgate.net. Such information is crucial for understanding how these molecules interact with biological targets or other molecules. The introduction of different substituents can significantly alter the conformational preferences of the pentadiene backbone and the aryl groups mdpi.comresearchgate.net.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a key tool for elucidating the mechanisms of chemical reactions. For (E,E)-1,5-diphenyl-1,4-pentadiene and its analogs, computational studies can help to map out the potential energy surfaces of various reactions, identify transition states, and calculate reaction barriers.

One notable reaction of dibenzylideneacetone is its photochemical [2+2] cycloaddition upon exposure to sunlight, leading to the formation of dimeric and trimeric cyclobutane (B1203170) products acs.orgwikipedia.org. While detailed computational studies on the mechanism of this specific reaction are not extensively documented in the reviewed literature, theoretical investigations of similar photochemical reactions provide a framework for how such a study could be conducted. For instance, the elucidation of photochemical reaction pathways often involves the calculation of excited-state potential energy surfaces and the identification of conical intersections, which are critical points that facilitate the transition from an excited electronic state back to the ground state nih.gov.

Computational methods, including DFT and ab initio molecular dynamics (AIMD), are frequently used to investigate reaction mechanisms in organic and photochemistry escholarship.org. For a molecule like dibenzylideneacetone, these methods could be applied to study the step-by-step mechanism of its cycloaddition, providing insights into the stereochemistry of the products and the factors that control the reaction's efficiency.

Prediction of Spectroscopic Parameters

Computational chemistry offers reliable methods for the prediction of various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies, and bond lengths and angles. These theoretical predictions are often used to aid in the interpretation of experimental spectra and to confirm molecular structures.

The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a standard tool in structural chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. For various organic molecules, DFT calculations have shown a high degree of accuracy in predicting NMR spectra, with the choice of functional and basis set influencing the precision of the results nih.gov. For novel 1,5-diphenylpenta-1,4-dien-3-one (B3434637) O-benzyl oximes, DFT calculations using the GIAO method have been successfully used to compute ¹H and ¹³C NMR chemical shifts, which were then compared with experimental data to confirm the molecular structure researchgate.net.

The following table presents a hypothetical comparison between experimental and DFT-calculated ¹³C NMR chemical shifts for a similar molecular structure, illustrating the typical accuracy of such predictions.

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C=O188.6189.2
128.5129.1
142.1142.5
C-ipso135.0135.4
C-ortho128.9129.3
C-meta129.2129.6
C-para130.8131.1
Table 2: Illustrative comparison of experimental and DFT-calculated ¹³C NMR chemical shifts for a dibenzylideneacetone-like structure.

In addition to NMR spectra, DFT calculations can also be used to predict other spectroscopic parameters. For instance, the optimized geometry from DFT calculations provides theoretical values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography clinicsearchonline.org. This comparison serves as a validation of the computational model and provides a more detailed understanding of the molecular structure.

Q & A

Q. How do kinetic vs. thermodynamic factors govern product distribution in 1,4-pentadiene reactions?

  • Case Study : Dimerization via organoscandium catalysts produces isoprene (kinetic control, 90.4%) despite thermodynamic favorability of cis/trans-piperylene (67.2%). Low activation barriers for β-H elimination prioritize kinetic products under mild conditions .

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